molecular formula C22H18N2O7 B14209977 1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) CAS No. 917950-38-0

1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)

Cat. No.: B14209977
CAS No.: 917950-38-0
M. Wt: 422.4 g/mol
InChI Key: ZCWHWHQXGYOTIH-UHFFFAOYSA-N
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Description

3,5-Bis(4-nitrophenoxy)benzylallyl ether is an organic compound with the molecular formula C22H18N2O7. It is characterized by the presence of nitro groups and ether linkages, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-nitrophenoxy)benzylallyl ether typically involves the hydrosilylation of 3,5-Bis(4-nitrophenoxy)benzyl allyl ether with hydrosilyl-terminated polydimethylsiloxane (PDMS) using a platinum catalyst . This reaction is followed by hydrogenation reduction of the terminal dinitro groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process involving hydrosilylation and hydrogenation reduction can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-nitrophenoxy)benzylallyl ether undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: Hydrogenation reduction of the terminal dinitro groups is a common reaction.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using a platinum catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: The reduction of nitro groups leads to the formation of amino derivatives.

    Substitution: Nucleophilic substitution can yield various substituted ether derivatives.

Scientific Research Applications

3,5-Bis(4-nitrophenoxy)benzylallyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-nitrophenoxy)benzylallyl ether involves its interaction with molecular targets through its nitro and ether functional groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of specific reagents.

Comparison with Similar Compounds

Properties

CAS No.

917950-38-0

Molecular Formula

C22H18N2O7

Molecular Weight

422.4 g/mol

IUPAC Name

1,3-bis(4-nitrophenoxy)-5-(prop-2-enoxymethyl)benzene

InChI

InChI=1S/C22H18N2O7/c1-2-11-29-15-16-12-21(30-19-7-3-17(4-8-19)23(25)26)14-22(13-16)31-20-9-5-18(6-10-20)24(27)28/h2-10,12-14H,1,11,15H2

InChI Key

ZCWHWHQXGYOTIH-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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